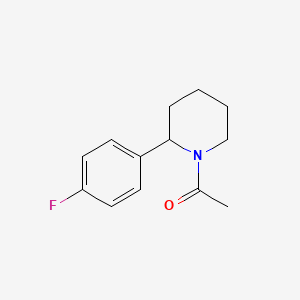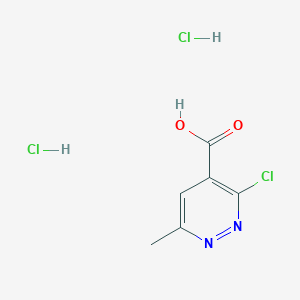
(R)-(5-(Chloromethyl)-1,3,4-oxadiazol-2-YL)(cyclohexyl)(phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-(5-(クロロメチル)-1,3,4-オキサジアゾール-2-イル)(シクロヘキシル)(フェニル)メタノールは、オキサジアゾール環、クロロメチル基、シクロヘキシル-フェニル部分など、独特の官能基の組み合わせを特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
(R)-(5-(クロロメチル)-1,3,4-オキサジアゾール-2-イル)(シクロヘキシル)(フェニル)メタノールの合成は、通常、容易に入手可能な前駆体から始まる複数のステップを伴います。一般的な合成経路の1つは、ヒドラジドとカルボン酸誘導体の環化によるオキサジアゾール環の形成です。クロロメチル基は、クロロメチル化反応によって導入できます。この反応では、クロロメチルメチルエーテルやホルムアルデヒドと塩酸などの試薬がよく使用されます。最後のステップでは、特定の条件下でオキサジアゾール中間体をシクロヘキシル基とフェニル基と結合させて、目的の立体異性体を確実に得ます。
工業生産方法
この化合物の工業生産では、ラボでの合成方法を最適化し、スケーラビリティ、費用対効果、安全性に重点を置いています。連続フロー化学や自動反応器の使用などの技術により、生産プロセスの効率と収率を向上させることができます。
化学反応の分析
反応の種類
(R)-(5-(クロロメチル)-1,3,4-オキサジアゾール-2-イル)(シクロヘキシル)(フェニル)メタノールは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されて、追加の官能基を導入したり、既存の官能基を変えたりすることができます。
還元: 還元反応は、オキサジアゾール環やその他の官能基を別の化学物質に変換するために使用できます。
置換: クロロメチル基は特に反応性が高く、求核置換反応を起こして、新しい誘導体を作成できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、触媒的水素化などの還元剤がよく使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤は、穏やかな条件から中程度の条件下でクロロメチル基と反応することができます。
主要な生成物
これらの反応で生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はカルボン酸またはケトンを生み出し、置換反応はさまざまな官能基を持つ幅広い誘導体を生み出す可能性があります。
科学的研究の応用
(R)-(5-(クロロメチル)-1,3,4-オキサジアゾール-2-イル)(シクロヘキシル)(フェニル)メタノールは、科学研究においていくつかの応用があります。
化学: より複雑な分子や材料を合成するためのビルディングブロックとして役立ちます。
生物学: この化合物の独自の構造により、生体分子と相互作用することが可能になり、薬物発見と開発の候補となります。
医学: 潜在的な治療用途には、抗菌剤、抗がん剤、または抗炎症剤としての使用が含まれます。
産業: ポリマー、コーティング、接着剤など、特定の特性を持つ新しい材料の開発に使用できます。
作用機序
(R)-(5-(クロロメチル)-1,3,4-オキサジアゾール-2-イル)(シクロヘキシル)(フェニル)メタノールの作用機序には、特定の分子標的との相互作用が含まれます。オキサジアゾール環とクロロメチル基は、タンパク質や酵素の求核部位と共有結合を形成し、それらの活性を阻害する可能性があります。この相互作用は、重要な生物学的経路を破壊し、観察される化合物の効果につながります。
特性
分子式 |
C16H19ClN2O2 |
|---|---|
分子量 |
306.79 g/mol |
IUPAC名 |
(R)-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-cyclohexyl-phenylmethanol |
InChI |
InChI=1S/C16H19ClN2O2/c17-11-14-18-19-15(21-14)16(20,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13,20H,2,5-6,9-11H2/t16-/m0/s1 |
InChIキー |
PWSSAWQWPZMARG-INIZCTEOSA-N |
異性体SMILES |
C1CCC(CC1)[C@@](C2=CC=CC=C2)(C3=NN=C(O3)CCl)O |
正規SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)(C3=NN=C(O3)CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



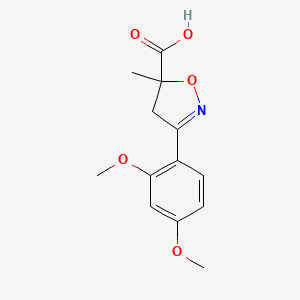

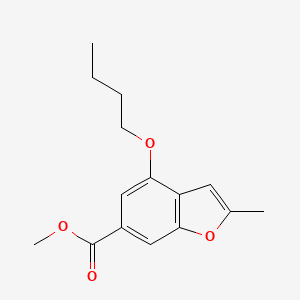
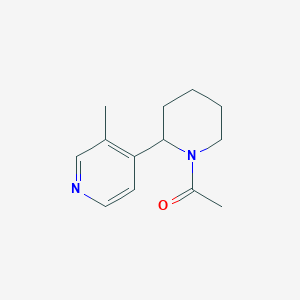
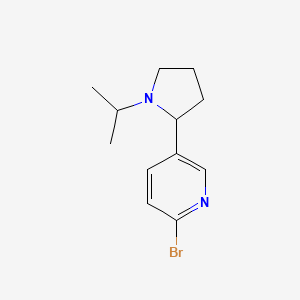

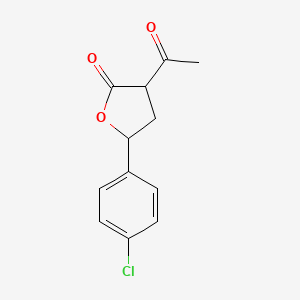

![2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11809434.png)

